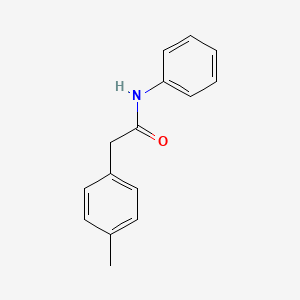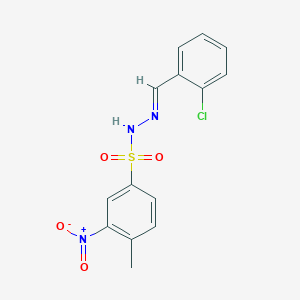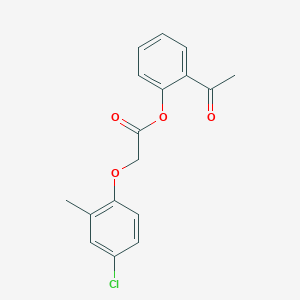
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide, also known as MMMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMMPH belongs to the class of hydrazide derivatives and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. This compound has been found to reduce the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide in lab experiments are its potential therapeutic properties, which can be studied in vitro and in vivo. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic properties. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity. This compound has been found to be toxic at high concentrations, and its solubility in water is limited, which can affect its bioavailability.
Orientations Futures
The future directions for 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide research are focused on its potential therapeutic applications. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. Future research can focus on optimizing the synthesis method to increase the yield and solubility of this compound. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential toxicity. This compound can also be studied in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide involves the condensation reaction between 4-methoxybenzaldehyde and 2-methoxy-N-phenylacetohydrazide in the presence of glacial acetic acid. The resulting product is purified using column chromatography to obtain a yellow crystalline solid. The yield of the synthesis is approximately 70%.
Applications De Recherche Scientifique
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. This compound has been studied in vitro and in vivo in animal models for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its anti-inflammatory properties in animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its analgesic properties in animal models of pain. It has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.
Propriétés
IUPAC Name |
2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-10-8-13(9-11-15)12-18-19-17(20)16(22-2)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGJGZQWARHFZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)
![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)